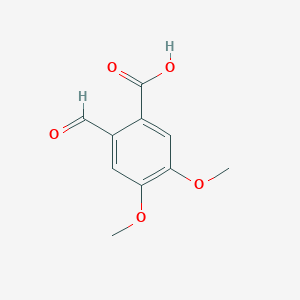

2-Formyl-4,5-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXANNUKKXKKTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428346 | |

| Record name | 2-formyl-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-63-1 | |

| Record name | 2-formyl-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile of 2-Formyl-4,5-dimethoxybenzoic Acid (Opianic Acid) in Common Laboratory Solvents

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-Formyl-4,5-dimethoxybenzoic acid, commonly known as opianic acid. Designed for researchers, chemists, and drug development professionals, this document delves into the physicochemical properties that govern the compound's solubility, presents available quantitative and qualitative data, and offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. By explaining the causality behind its behavior in various solvent systems, this guide serves as an essential resource for optimizing reaction conditions, purification, and formulation development involving this versatile aromatic intermediate.

Introduction: The Chemistry and Relevance of Opianic Acid

2-Formyl-4,5-dimethoxybenzoic acid (CAS 519-05-1), widely referred to as opianic acid, is a substituted benzoic acid of significant interest in synthetic and medicinal chemistry.[1][2] Its structure is characterized by a benzene ring functionalized with a carboxylic acid, an aldehyde, and two methoxy groups. This unique combination of functional groups makes it an amphiphilic molecule with distinct solubility characteristics that are critical to its application.

The molecule's utility stems from its role as a key degradation product of narcotine, which historically aided in elucidating the structure of the alkaloid.[1] In modern chemistry, it serves as a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs. Understanding its solubility is not a trivial pursuit; it is fundamental to its handling, reaction engineering, purification via crystallization, and formulation. An incorrect choice of solvent can lead to poor reaction yields, failed purifications, or inaccurate results in biological assays. This guide provides the foundational knowledge required to make informed decisions when working with this compound.

Core Physicochemical Properties

The solubility of a compound is a direct consequence of its molecular structure and resulting physical properties. The key parameters for 2-Formyl-4,5-dimethoxybenzoic acid are summarized below. These values form the basis for predicting and explaining its behavior in different solvent environments.

| Property | Value | Source |

| Synonyms | Opianic acid; 6-Formyl-2,3-dimethoxybenzoic acid | [1][3] |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |

| Molecular Weight | 210.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid; needles from water | [1] |

| Melting Point | 147 - 150 °C | [1][3] |

| pKa (acid dissociation constant) | 3.06 ± 0.03 | [4] |

| logP (Octanol/Water Partition Coeff.) | 1.214 (Calculated) | [5] |

The experimental pKa of 3.06 is particularly noteworthy.[4] This value indicates that opianic acid is a moderately strong organic acid, significantly more acidic than benzoic acid (pKa ≈ 4.2). This heightened acidity is a result of the electronic interplay of the electron-withdrawing aldehyde group and the electron-donating methoxy groups on the aromatic ring. This pKa is the single most important predictor of its pH-dependent aqueous solubility. The logP value of 1.214 suggests a molecule with a balance of hydrophilic and lipophilic character, predicting that it will not be exceptionally soluble in either very polar or very nonpolar solvents, but will have moderate solubility in a range of solvents.[5]

Solubility Profile: Theory and Practical Data

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of opianic acid is dictated by the balance between its polar, hydrogen-bonding functional groups (carboxylic acid, aldehyde) and its less polar, non-hydrogen-bonding core (aromatic ring, methoxy ethers).

Influence of Molecular Structure on Solubility

The diagram below illustrates the relationship between the structural features of opianic acid and its expected solubility in different classes of solvents.

Caption: Relationship between opianic acid's structure and solubility.

pH-Dependent Aqueous Solubility

In aqueous media, the carboxylic acid group is key. According to the Henderson-Hasselbalch equation, the ionization state of the acid is dependent on the solution's pH relative to the compound's pKa.

-

At pH < 3.06: The compound will be predominantly in its neutral, protonated form (-COOH), which has limited water solubility.

-

At pH > 3.06: The compound will increasingly deprotonate to form the highly polar carboxylate anion (-COO⁻), leading to a significant increase in aqueous solubility.

This is why opianic acid is readily soluble in aqueous basic solutions like 5% sodium hydroxide (NaOH) or 5% sodium bicarbonate (NaHCO₃). The base reacts with the acidic proton to form the sodium opianate salt, which is far more polar and water-soluble than the parent acid.

Solubility Data Summary

| Solvent | Solvent Type | Solubility | Value | Source / Rationale |

| Water (cold, ~20-25°C) | Polar Protic | Sparingly Soluble | ~2.5 g/L (0.25 g/100mL) | [1] |

| Water (boiling, 100°C) | Polar Protic | Soluble | ~16.7 g/L (1.67 g/100mL) | [1] |

| Aqueous 5% NaOH | Aqueous Base | Very Soluble | N/A | Forms a soluble sodium salt. |

| Aqueous 5% NaHCO₃ | Aqueous Base | Soluble | N/A | Forms a soluble sodium salt. |

| Ethanol / Alcohol | Polar Protic | Soluble | N/A | [1] |

| Methanol | Polar Protic | Expected to be Soluble | N/A | Similar to ethanol; capable of H-bonding. |

| Diethyl Ether | Weakly Polar | Soluble | N/A | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Very Soluble | N/A | Strong dipole moment effectively solvates polar groups. |

| Dimethylformamide (DMF) | Polar Aprotic | Expected to be Very Soluble | N/A | Strong dipole moment effectively solvates polar groups. |

| Acetone | Polar Aprotic | Expected to be Soluble | N/A | Can accept H-bonds and has a moderate dipole. |

| Ethyl Acetate | Weakly Polar | Expected to be Sparingly Soluble | N/A | Moderate polarity may allow some dissolution. |

| Chloroform (CHCl₃) | Weakly Polar | Expected to be Sparingly Soluble | N/A | Can donate a weak H-bond but is largely nonpolar. |

| Toluene | Nonpolar | Expected to be Poorly Soluble | N/A | Lacks polarity to solvate the carboxylic acid. |

| Hexane | Nonpolar | Expected to be Insoluble | N/A | Lacks polarity to solvate the carboxylic acid. |

Experimental Methodologies for Solubility Determination

When precise solubility data is required for your specific application (e.g., determining concentration for a biological screen or optimizing a crystallization), it must be determined experimentally. The two most common approaches are the determination of thermodynamic (equilibrium) and kinetic solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the true thermodynamic solubility of a compound and is essential for formulation and biopharmaceutical studies.[6] It measures the concentration of a saturated solution in equilibrium with an excess of solid material.

Workflow Diagram: Shake-Flask Method

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-Formyl-4,5-dimethoxybenzoic acid (e.g., 5-10 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of phosphate-buffered saline pH 7.4).

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a sufficient time to reach equilibrium, typically 24 to 48 hours. The system reaches equilibrium when the rate of dissolution equals the rate of precipitation.[7]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to stand for at least one hour. To ensure complete removal of solid particles, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter (choose a filter material, like PTFE, compatible with your solvent) or centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

-

Analysis: Prepare a standard curve of the compound at known concentrations. Accurately dilute the saturated supernatant with a suitable mobile phase or solvent and determine its concentration using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol: Kinetic Solubility Determination

This high-throughput method is widely used in early drug discovery to quickly assess the solubility of compounds upon precipitation from a DMSO stock solution.[8][9] It measures the concentration of a compound at the point where it first precipitates from an aqueous solution, which is often different from the true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Formyl-4,5-dimethoxybenzoic acid in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved.

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well microplate.

-

Aqueous Buffer Addition: Add the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%, a common co-solvent level in biological assays.

-

Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours.[10]

-

Precipitate Removal: Filter the contents of each well using a solubility filter plate (e.g., 96-well format with a 0.45 µm filter) into a clean collection plate via centrifugation or vacuum.

-

Analysis: Analyze the concentration of the compound in the filtrate, typically by comparing its UV absorbance or LC-MS signal against a calibration curve prepared in an identical aqueous/DMSO mixture.

Discussion and Field-Proven Insights

The collected data and theoretical principles paint a clear picture of 2-Formyl-4,5-dimethoxybenzoic acid's solubility. Its behavior is that of a classic, moderately polar organic acid.

-

Performance in Polar Protic Solvents: Its solubility in alcohols like ethanol is high due to the ability of both the solvent and solute to participate in hydrogen bonding at the carboxylic acid site. In water, this favorable interaction is counteracted by the energy penalty required to create a cavity for the nonpolar aromatic ring and methoxy groups, resulting in only moderate solubility.[1]

-

Performance in Polar Aprotic Solvents: The compound is predicted to be highly soluble in solvents like DMSO and DMF. These solvents are highly polar and can effectively solvate the polar functional groups of opianic acid through strong dipole-dipole interactions, while also having sufficient nonpolar character to interact favorably with the aromatic ring. This makes DMSO an excellent choice for preparing concentrated stock solutions for screening purposes.

-

Performance in Nonpolar Solvents: In nonpolar solvents like hexane or toluene, solubility is expected to be very low. These solvents cannot form hydrogen bonds or engage in strong dipole-dipole interactions, making them incapable of overcoming the strong intermolecular forces (especially hydrogen bonding) between the opianic acid molecules in the solid crystal lattice.

-

The Critical Role of pH: For any work in aqueous buffers, the pKa of 3.06 is the most critical parameter.[4] A common mistake is to attempt to dissolve the compound in a neutral or acidic buffer at a concentration above its intrinsic solubility limit (~2.5 g/L), leading to incomplete dissolution and inaccurate assay results. To achieve higher aqueous concentrations, the pH must be raised above 4, or a basic stock solution can be prepared using dilute NaOH and then neutralized, though one must be cautious of the compound precipitating out if the final pH drops below its pKa.

Conclusion

2-Formyl-4,5-dimethoxybenzoic acid is a compound with tunable solubility. Its intrinsic solubility in neutral water is limited, but it is readily soluble in polar organic solvents like alcohols and is expected to be highly soluble in polar aprotic solvents such as DMSO. Crucially, its acidic nature (pKa ≈ 3.06) allows for a dramatic increase in aqueous solubility under basic conditions via salt formation. For any application requiring precise concentrations, the experimental determination of either thermodynamic or kinetic solubility is strongly recommended. The protocols provided in this guide offer robust, validated methods for generating this critical data, empowering researchers to use this versatile compound with confidence and precision.

References

-

Cheméo. (n.d.). Opianic acid Chemical & Physical Properties. Retrieved from [Link]

-

DrugFuture. (2023). Opianic Acid. Retrieved from [Link]

-

SWGDrug. (1999). Lysergic Acid Diethylamide. Retrieved from [Link]

-

California State University. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and Acid Strength of Opianic Acid and Its N-Methyl Oxime. Retrieved from [Link]

-

CAMAG. (n.d.). Analytical tasks – efficiently solved by HPTLC. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Stenutz, R. (n.d.). Opianic acid. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335–341. Retrieved from [Link]

-

GSRS. (n.d.). OPIANIC ACID. Retrieved from [Link]

-

SciELO. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Retrieved from [Link]

-

GSRS. (n.d.). OPIANIC ACID. Retrieved from [Link]

-

Stenutz, R. (n.d.). Opianic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Formyl-2-methoxybenzoic acid. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5655. Retrieved from [Link]

Sources

- 1. Opianic Acid [drugfuture.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. opianic acid [stenutz.eu]

- 4. researchgate.net [researchgate.net]

- 5. opianic acid - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. admission.mug.edu.pl [admission.mug.edu.pl]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Mescaline - Wikipedia [en.wikipedia.org]

- 9. 27203-73-2|5-Formyl-2,3-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]

- 10. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

The Oxidative Transformation of Narcotine: A Technical Guide to the Synthesis of 2-Formyl-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Formyl-4,5-dimethoxybenzoic acid, commonly known as opianic acid, through the oxidative cleavage of the natural alkaloid narcotine (noscapine). This process is a key transformation in the derivatization of noscapine, a compound of significant interest for its potential therapeutic applications. This document will delve into the chemical principles, a detailed experimental protocol, mechanistic insights, and the broader applications of the resulting aldehyde-acid, a valuable building block in medicinal chemistry.

Introduction

Narcotine, a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum), has garnered considerable attention in the scientific community for its diverse biological activities, including its established use as an antitussive and its emerging potential as an anti-cancer agent.[1][2] The chemical structure of narcotine presents a unique scaffold for synthetic modification, offering pathways to novel compounds with potentially enhanced or entirely new pharmacological profiles.

One of the fundamental transformations of narcotine is its oxidative cleavage to yield two key fragments: cotarnine and 2-Formyl-4,5-dimethoxybenzoic acid (opianic acid).[3] Opianic acid, a substituted benzoic acid featuring both an aldehyde and a carboxylic acid functional group, is a versatile intermediate in organic synthesis.[4] Its unique arrangement of functional groups allows for a wide range of subsequent chemical modifications, making it a valuable precursor in the development of new pharmaceutical agents and other fine chemicals.[5]

This guide will focus on a robust and accessible method for the synthesis of opianic acid from narcotine, primarily through oxidative cleavage using potassium permanganate. The causality behind the experimental choices, from solvent systems to reaction conditions, will be explained to provide a deeper understanding of the process.

Chemical Principles and Mechanistic Insights

The core of this synthesis is the oxidative cleavage of the C-C bond connecting the phthalide and isoquinoline moieties of the narcotine molecule. This transformation can be achieved through various oxidizing agents, with potassium permanganate (KMnO₄) being a common and effective choice.[6][7]

The reaction proceeds via the oxidation of the alkene-like character within the lactone ring of narcotine. Under controlled conditions, the potent oxidizing nature of the permanganate ion attacks this electron-rich area, leading to the cleavage of the carbon-carbon bond.[8][9] The reaction is typically carried out in an aqueous medium. The overall transformation can be conceptualized as the cleavage of the bond between the chiral carbon of the phthalide ring and the isoquinoline nitrogen-containing ring.

It is also reported that narcotine can dissociate into cotarnine and opianic acid in aqueous acidic solutions, suggesting that the reaction environment's pH can play a crucial role in the transformation.[3]

Diagram: Proposed Reaction Scheme for the Oxidative Cleavage of Narcotine

Caption: Oxidative cleavage of narcotine to opianic acid and cotarnine.

Experimental Protocol: Synthesis of 2-Formyl-4,5-dimethoxybenzoic Acid

This protocol is a synthesized methodology based on established principles of permanganate oxidation of related aromatic compounds.[7] Researchers should exercise standard laboratory safety precautions.

Materials and Reagents

-

Narcotine (Noscapine)

-

Potassium permanganate (KMnO₄)

-

Potassium carbonate (K₂CO₃)

-

Sulfuric acid (H₂SO₄), dilute solution (e.g., 10%)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether or other suitable extraction solvent

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel)

-

pH indicator paper

Step-by-Step Methodology

-

Dissolution of Narcotine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of narcotine in a suitable volume of water containing a molar excess of potassium carbonate. Gentle heating may be required to aid dissolution. The alkaline conditions help in the initial stages of the reaction.

-

Preparation of Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate in hot distilled water. The amount of KMnO₄ should be calculated to be in stoichiometric excess relative to the narcotine to ensure complete oxidation. A typical molar ratio might be 3-4 moles of KMnO₄ per mole of narcotine.

-

Oxidation Reaction: Heat the narcotine solution to a gentle reflux. Slowly add the hot potassium permanganate solution to the refluxing narcotine solution via a dropping funnel. The addition should be controlled to maintain a manageable reaction rate. The purple color of the permanganate will disappear as it is consumed in the reaction, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Completion of Reaction: After the addition of the permanganate solution is complete, continue to reflux the mixture for a period (e.g., 1-2 hours) to ensure the reaction goes to completion. The persistence of a purple color may indicate the completion of the oxidation.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with hot water to recover any adsorbed product.

-

Combine the filtrate and the washings. The resulting solution should be clear and may have a yellowish tint.

-

Carefully acidify the filtrate with a dilute solution of sulfuric acid to a pH of approximately 3-4. This will protonate the carboxylate to form the carboxylic acid, which may precipitate out of the solution if its solubility is low.

-

If a precipitate forms, it can be collected by filtration. If not, the product can be extracted from the acidic aqueous solution using a suitable organic solvent like diethyl ether.

-

To remove any unreacted permanganate, a small amount of sodium bisulfite can be added to the solution until the purple color disappears.

-

-

Purification: The crude opianic acid can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline solid.

Diagram: Experimental Workflow for Opianic Acid Synthesis

Caption: A streamlined workflow for the synthesis of opianic acid.

Data Presentation

| Parameter | Value | Source(s) |

| Starting Material | Narcotine (Noscapine) | [1] |

| Product | 2-Formyl-4,5-dimethoxybenzoic acid | [4] |

| Molecular Formula | C₁₀H₁₀O₅ | [4] |

| Molecular Weight | 210.18 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Oxidizing Agent | Potassium permanganate (KMnO₄) | [6][7] |

| Reaction Type | Oxidative Cleavage | [3] |

| Byproduct | Cotarnine | [3] |

Applications in Drug Development and Research

2-Formyl-4,5-dimethoxybenzoic acid (opianic acid) is a valuable intermediate in medicinal chemistry and drug design.[10] Its bifunctional nature, possessing both an aldehyde and a carboxylic acid group, allows for a diverse range of chemical transformations.

-

Precursor for Heterocyclic Synthesis: The aldehyde and carboxylic acid functionalities can be utilized in condensation reactions to form various heterocyclic ring systems, which are common scaffolds in many biologically active molecules.

-

Derivatization and Analogue Synthesis: Opianic acid serves as a starting point for the synthesis of analogues of narcotine and other related compounds. By modifying the aldehyde and carboxylic acid groups, researchers can explore the structure-activity relationships of these molecules.

-

Linker Chemistry: The functional groups of opianic acid can be used to attach it to other molecules, acting as a linker in the development of prodrugs or bioconjugates.[11]

The broader class of dimethoxybenzoic acid derivatives has shown promise in various therapeutic areas, including as precursors for antioxidant, antimicrobial, and anti-inflammatory molecules.[5]

Conclusion

The synthesis of 2-Formyl-4,5-dimethoxybenzoic acid from narcotine via oxidative cleavage is a fundamental and enabling transformation in the field of alkaloid chemistry and drug discovery. The use of potassium permanganate provides a reliable method for this conversion. A thorough understanding of the experimental parameters and the underlying chemical principles is crucial for achieving high yields and purity of this versatile synthetic intermediate. The continued exploration of opianic acid's reactivity will undoubtedly lead to the discovery of new molecules with significant therapeutic potential.

References

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

- Perkin, W. H. Jr. (1921). CXCVI.—m-Opianic Acid (4: 5-Dimethoxy-o-aldehydobenzoic Acid). Journal of the Chemical Society, Transactions, 119, 1724-1730.

- Pabel, J., & Spahn-Langguth, H. (2023). Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design. Molecules, 28(20), 7128.

- YouTube. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). The Organic Chemistry Tutor.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275196, Noscapine. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Noscapine – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2014, February). Noscapine and its analogues as anti-cancer agents. Retrieved from [Link]

-

Chemguide. (n.d.). Alkenes and potassium manganate(VII) (permanganate). Retrieved from [Link]

-

National Center for Biotechnology Information. (2015, July 14). The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications. Retrieved from [Link]

-

Jiangxi Zhongding Biotechnology Co., Ltd. (2025, December 16). From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. Retrieved from [Link]

-

MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11564650, 2-Hydroxy-4,5-dimethoxybenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7052, 2,4-Dimethoxybenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Application of Chemistry in Medicine. Retrieved from [Link]

-

ResearchGate. (2024, May 16). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Naphthalene dicarboxaldehyde as an electrophilic fluorogenic moiety for affinity labeling: application to opioid receptor affinity labels with greatly improved fluorogenic properties. Retrieved from [Link]

- Google Patents. (n.d.). FI76692C - Process for the preparation of noskapine preparations.

-

Magna Scientia. (n.d.). The mechanism of the oxidation of narceine by means of selenous acid -sulphuric acid. Retrieved from [Link]

-

SciSpace. (n.d.). Oxidative degradation of some antibiotics by permanganate ion in alkaline medium: A kinetic and mechanistic approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [Synthesis and pharmacological activity of amides and ozonolysis product of maleopimaric acid]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Oxidative Cleavage of Olefins to Synthesize Carboxylic Acids by a Telescoped Ozonolysis-Oxidation Process. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ozonolysis applications in drug synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Ozonolysis Applications in Drug Synthesis. Retrieved from [Link]

-

Scilit. (n.d.). Ozonolysis Applications in Drug Synthesis. Retrieved from [Link]

Sources

- 1. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 519-05-1: 6-Formyl-2,3-dimethoxybenzoic acid [cymitquimica.com]

- 5. From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CXCVII.—m-Opianic acid (4 : 5-dimethoxy-o-aldehydobenzoic acid) - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to Opianic Acid: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opianic acid, a dicarboxylic acid derived from the opium alkaloid narcotine (also known as noscapine), has a rich history intertwined with the golden age of alkaloid chemistry. This technical guide provides a comprehensive overview of opianic acid, from its initial discovery and the elucidation of its structure to its synthesis and potential applications in modern drug development. We will explore the key scientific milestones, detail relevant experimental protocols, and discuss the compound's chemical properties and reactivity, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and pharmacology.

The Genesis of Opianic Acid: A Journey Through 19th Century Alkaloid Chemistry

The story of opianic acid begins with the exploration of opium, a substance of immense medicinal and scientific interest in the 19th century. The quest to isolate and understand the active principles of opium led to the discovery of a plethora of alkaloids, each with unique properties.

The Isolation of Narcotine: The Precursor to Opianic Acid

In 1817, the French chemist Pierre-Jean Robiquet, a pioneer in the field of alkaloid chemistry, successfully isolated a new crystalline substance from opium.[1][2] He named this compound "narcotine" due to its observed narcotic effects, although it is now understood to be a non-narcotic antitussive. Robiquet's work laid the foundation for future investigations into the chemical nature of this complex molecule.[1]

The Dawn of Structural Theory: Wöhler, Liebig, and the Concept of the Radical

The early 19th century was a period of revolutionary change in chemical thinking. The work of Friedrich Wöhler and Justus von Liebig on the "benzoyl radical" in 1832 was a landmark achievement.[3] They demonstrated that a group of atoms could remain intact throughout a series of chemical transformations, a concept that was fundamental to the development of structural theory in organic chemistry.[3] This new understanding of molecular architecture was crucial for unraveling the structures of complex natural products like narcotine and its derivatives.

The Emergence of Opianic Acid: A Product of Narcotine's Degradation

It was in the course of studying the decomposition of narcotine that opianic acid was first encountered. The pioneering work of German chemists Justus von Liebig and Friedrich Wöhler, who extensively investigated the oxidation of various organic substances, paved the way for such studies. Later, the detailed investigations of Augustus Matthiessen and George Carey Foster in the mid-19th century on the products of narcotine's decomposition were particularly insightful. They subjected narcotine to various chemical treatments, including oxidation, and meticulously characterized the resulting fragments. Through these degradative studies, they identified opianic acid as a key oxidation product, alongside other compounds like cotarnine.[4] The name "opianic acid" itself reflects its origin from opium.

Unraveling the Molecular Architecture: The Structural Elucidation of Opianic Acid

Determining the precise arrangement of atoms in opianic acid was a formidable challenge for 19th-century chemists, relying on a combination of elemental analysis, degradative reactions, and deductive reasoning.

Early Insights and the Tautomeric Nature

Early chemical studies revealed the empirical formula of opianic acid to be C₁₀H₁₀O₅.[5] Further investigations into its reactivity suggested the presence of both a carboxylic acid group and an aldehyde group. However, its properties were not entirely consistent with a simple aldehydo-acid. Notably, it was discovered that in aqueous solution, opianic acid exists in a tautomeric equilibrium between its open-chain aldehydic acid form and a cyclic lactol form.[6] This equilibrium is a key feature of its chemical behavior. In water, the undissociated acid is an equilibrium mixture containing approximately 30% of the lactol form.[6]

Caption: Tautomeric equilibrium of opianic acid in aqueous solution.

Chemical Degradation and Spectroscopic Confirmation

The definitive structural elucidation was achieved through a series of chemical degradation experiments that broke the molecule down into simpler, identifiable fragments. These studies, in conjunction with the burgeoning field of organic synthesis, allowed chemists to piece together the puzzle of its structure. In the 20th century, the advent of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provided unequivocal confirmation of the structure of opianic acid as 2-formyl-5,6-dimethoxybenzoic acid.

Synthesis of Opianic Acid: From Degradation to De Novo Construction

For a significant period, the only practical source of opianic acid was the oxidative degradation of narcotine.[7] This reliance on a natural product spurred efforts to develop a total synthesis of the molecule.

Historical Method: Oxidation of Narcotine

The classical method for preparing opianic acid involves the oxidation of narcotine. Various oxidizing agents have been employed historically, with nitric acid being a common choice.

Experimental Protocol: Oxidation of Narcotine with Nitric Acid (Historical Perspective)

Caution: This historical protocol involves the use of strong acids and the generation of potentially hazardous fumes. Modern safety precautions should be strictly followed.

-

Dissolution: A known quantity of narcotine is carefully dissolved in dilute nitric acid.

-

Heating: The solution is gently heated. The reaction is often accompanied by the evolution of nitrogen oxides.

-

Cooling and Crystallization: Upon cooling, opianic acid crystallizes from the solution. Cotarnine, the other major fragmentation product, remains in the mother liquor.

-

Purification: The crude opianic acid is collected by filtration and can be purified by recrystallization from hot water.

Caption: Oxidative cleavage of narcotine to yield opianic acid and cotarnine.

Total Synthesis: The Work of Perkin and Others

The early 20th century saw the first successful efforts in the total synthesis of opianic acid and its isomers. In 1921, William Henry Perkin Jr. and Robert George Fargiier reported the synthesis of m-opianic acid (3,4-dimethoxy-6-formylbenzoic acid), an isomer of opianic acid.[7] This work, while not a direct synthesis of opianic acid itself, was a significant step forward, demonstrating that such structures could be built from simpler aromatic precursors. Subsequent developments in synthetic methodology have led to more efficient and versatile routes to opianic acid and its derivatives.

Physicochemical Properties and Reactivity

A thorough understanding of the physical and chemical properties of opianic acid is essential for its application in research and development.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₅ | [5] |

| Molar Mass | 210.18 g/mol | [5] |

| Appearance | White to yellowish crystalline powder | |

| Melting Point | 150 °C | [5] |

| Solubility | Sparingly soluble in cold water, more soluble in hot water, ethanol, and ether. | [5] |

| pKa | 3.06 ± 0.03 (apparent) | [6] |

The chemical reactivity of opianic acid is characterized by the interplay of its three functional groups: the carboxylic acid, the aldehyde, and the two methoxy groups on the aromatic ring. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with various nucleophiles. The carboxylic acid group can be esterified or converted to an amide. The aromatic ring is activated by the two methoxy groups, making it susceptible to electrophilic substitution reactions.

Opianic Acid in the Realm of Drug Development

The structural relationship of opianic acid to the biologically active alkaloid narcotine has made it and its derivatives attractive targets for medicinal chemists.

A Scaffold for Bioactive Molecules

Opianic acid can serve as a versatile starting material or "scaffold" for the synthesis of more complex molecules with potential therapeutic properties.[8] The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships.

Derivatives with Pharmacological Potential

Researchers have synthesized and evaluated a variety of opianic acid derivatives for their biological activities. These modifications often target the aldehyde and carboxylic acid functionalities to produce esters, amides, and other derivatives. While comprehensive clinical data is limited, preclinical studies have suggested that certain derivatives may possess anti-inflammatory, antimicrobial, or anticancer properties.[9] The development of novel synthetic routes to opianic acid analogues continues to be an active area of research, aiming to create libraries of compounds for high-throughput screening and drug discovery.

Conclusion

Opianic acid, born from the degradative studies of the opium alkaloid narcotine, has a history that mirrors the evolution of organic chemistry itself. From its discovery in the 19th century to the elucidation of its tautomeric nature and the development of its total synthesis, this seemingly simple molecule has been a subject of significant scientific inquiry. Today, opianic acid and its derivatives continue to be of interest to medicinal chemists as potential scaffolds for the development of new therapeutic agents. This guide has provided a comprehensive overview of the history, chemistry, and potential applications of opianic acid, intended to serve as a valuable resource for the scientific community.

References

- Chen, Q., Yang, L., Han, M., Cai, E., & Zhao, Y. (2016). Synthesis and pharmacological activity evaluation of arctigenin monoester derivatives. European Journal of Medicinal Chemistry, 124, 635-643.

-

Introduction to Opanic Acid. (n.d.). Onto-sight AI. Retrieved from [Link]

-

LSD. (n.d.). In Wikipedia. Retrieved from [Link]

- Barlin, G. B., & Perrin, D. D. (1964). Structure and Acid Strength of Opianic Acid and Its N-Methyl Oxime. Australian Journal of Chemistry, 17(8), 841-847.

- Matthiessen, A., & Foster, G. C. (1863). XXII. Researches into the chemical constitution of narcotine, and of its products of decomposition.—Part II. Philosophical Transactions of the Royal Society of London, 153, 345-367.

- Fargiier, R. G., & Perkin, W. H. (1921). CXCVI1.-m-Opianic Acid (4: 5-Dirnethoxy-o-aldehydobenzoic Acid). Journal of the Chemical Society, Transactions, 119, 1724-1743.

- Robiquet, P.-J. (1817). Observations sur le mémoire de M. Sertuerner, relatif à l’analyse de l’opium. Annales de Chimie et de Physique, 5, 275-278.

- Liebig, J., & Wöhler, F. (1832). Untersuchungen über das Radical der Benzoesäure. Annalen der Pharmacie, 3(3), 249-282.

- Yang, L., et al. (2018). Design, synthesis and biological evaluation of lophanic acid derivatives as antifungal and antibacterial agents. Molecules, 23(10), 2647.

-

Opianic Acid. In DrugFuture. Retrieved from [Link]

- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.

- Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases. (2017). Molecules, 22(11), 1915.

-

Robiquet, P.-J. (n.d.). In Wikipedia. Retrieved from [Link]

- Matthiessen, A., & Foster, G. C. (1867). Researches upon the chemical constitution of narcotine and its products of decomposition. Proceedings of the Royal Society of London, 16, 39-41.

- Perkin, W. H., & Robinson, R. (1911). CCCXXXIX.—Harmine and harmaline. Part I. Journal of the Chemical Society, Transactions, 99, 775-807.

- Wöhler, F. (1844). Ueber die Zersetzung des Narcotins durch Salpetersäure. Annalen der Chemie und Pharmacie, 50(1), 1-22.

- Liebig, J. (1831). Ueber einen neuen Apparat zur Analyse organischer Körper, und über die Zusammensetzung einiger organischer Substanzen. Annalen der Physik, 97(1), 1-47.

- Matthiessen, A. (1869). Researches into the chemical constitution of narcotine and of its products of decomposition.—Part III. Proceedings of the Royal Society of London, 17, 337-340.

- Perkin, W. H. (1904). The Perkin Jubilee.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2023). Molecules, 28(1), 1.

-

Drug addiction (substance use disorder). (2022). Mayo Clinic. Retrieved from [Link]

-

Perkin reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Method for selective synthesis of alpha-narcotine with participation of blockage group. (2012).

- Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design. (2023). Molecules, 28(20), 7089.

- Design, Synthesis and Biological Evaluation of Lophanic Acid Derivatives as Antifungal and Antibacterial Agents. (2022). Molecules, 27(20), 6889.

- Isolation and characterization of new peptide antibiotics, plusbacins A1-A4 and B1-B4. (1989). The Journal of Antibiotics, 42(11), 1630-1636.

- The Early History of Polyaniline II: Elucidation of Structure and Redox St

- The isolation, characterization and chemical synthesis of muramic acid. (1959). The Biochemical Journal, 71(2), 333-339.

-

What is Opianic acid? Establish the structure of Opianic acid. (2025). Filo. Retrieved from [Link]

- Carboxylic acid (bio)isosteres in drug design. (2013). ChemMedChem, 8(3), 385-395.

Sources

- 1. CN101775021B - Method for selective synthesis of alpha-narcotine with participation of blockage group - Google Patents [patents.google.com]

- 2. From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Opianic Acid [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. Drug addiction (substance use disorder) - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Biological Evaluation of Lophanic Acid Derivatives as Antifungal and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of Opianic Acid in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opianic acid, a key degradation product of narcotine, exhibits a fascinating and crucial ring-chain tautomerism in solution. This dynamic equilibrium between its cyclic lactol (pseudoacid) and open-chain aldehydic forms is highly sensitive to the surrounding chemical environment, including solvent polarity and pH. Understanding and quantifying this tautomeric interplay is paramount for researchers in medicinal chemistry and drug development, as the predominant tautomer dictates the molecule's physicochemical properties, reactivity, and ultimately, its biological activity and fate. This guide provides a comprehensive exploration of the tautomeric behavior of opianic acid, detailing the theoretical underpinnings and offering field-proven experimental and computational methodologies for its rigorous investigation.

The Duality of Opianic Acid: Unveiling Ring-Chain Tautomerism

Opianic acid (2-formyl-3,4-dimethoxybenzoic acid) does not exist as a single, static structure in solution. Instead, it dynamically interconverts between two primary tautomeric forms: an open-chain form characterized by a free aldehyde and a carboxylic acid group, and a cyclic lactol form, specifically a 3-hydroxy-4,5-dimethoxyphthalide, which is a type of pseudoacid.[1] This equilibrium is a classic example of ring-chain tautomerism, a phenomenon commonly observed in molecules containing both a carbonyl group and a hydroxyl or carboxyl group capable of intramolecular nucleophilic addition.[2]

The position of this equilibrium is a delicate balance of intramolecular and intermolecular forces. Factors that stabilize the cyclic form include the formation of a less strained five-membered ring and potential intramolecular hydrogen bonding. Conversely, the open-chain form may be favored by solvation effects that interact favorably with the individual aldehyde and carboxylic acid moieties. The solvent environment, therefore, plays a critical role in dictating the predominant species. For instance, in non-polar solvents like chloroform, the cyclic lactol form is the major species, whereas in aqueous solutions, a measurable equilibrium between both tautomers is observed.

Caption: Workflow for quantitative NMR analysis of opianic acid tautomerism.

Expected ¹H and ¹³C NMR Data:

| Tautomer | Diagnostic Signal | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Open-Chain | Aldehyde (-CHO) | ~10.5 | ~190 |

| Cyclic (Lactol) | Methine (-CH(OH)-) | ~6.5 | ~100 |

Note: Exact chemical shifts are solvent-dependent.

UV-Vis Spectroscopy and pH Titration

UV-Vis spectroscopy provides a sensitive method for studying tautomeric equilibria, particularly when the tautomers possess different chromophores. [3]The open-chain form of opianic acid, with its aromatic aldehyde system, has a different electronic structure and thus a different UV-Vis absorption spectrum compared to the cyclic lactol. [4]This difference can be exploited to determine the relative concentrations of the two forms.

Causality Behind Experimental Choices:

-

pH Dependence: The tautomeric equilibrium of opianic acid is pH-dependent. By systematically varying the pH of the solution and recording the UV-Vis spectrum at each pH, one can monitor the shift in the equilibrium. This is because the ionization state of the carboxylic acid group influences the propensity for ring closure. [5]* Solvent Series: Employing a series of solvents with varying polarities allows for the systematic investigation of solvent effects on the tautomeric equilibrium. This provides insights into the nature of the solute-solvent interactions that stabilize each tautomer.

-

Data Analysis: The Beer-Lambert law is the fundamental principle for quantitative analysis. By analyzing the changes in absorbance at specific wavelengths characteristic of each tautomer, the equilibrium constant can be determined. [6] Self-Validating Protocol for UV-Vis Spectrophotometric Titration:

-

Instrument Setup:

-

Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Select quartz cuvettes with a known path length.

-

-

Sample Preparation and Titration:

-

Prepare a stock solution of opianic acid in a suitable solvent (e.g., a water/co-solvent mixture).

-

In a titration vessel, place a known volume of the opianic acid solution and an appropriate buffer system.

-

Use a calibrated pH electrode to monitor the pH.

-

Titrate the solution with a standardized acid or base, recording the full UV-Vis spectrum at regular pH intervals. [7]

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the predominantly open and cyclic forms from the spectra at the extremes of the pH range.

-

At each pH, the absorbance at a chosen wavelength is a sum of the contributions from both tautomers.

-

By applying appropriate mathematical models and knowing the molar absorptivities of the pure forms (which can be estimated or determined in conditions where one form predominates), the ratio of the tautomers and the pKa can be determined. [8]

-

Caption: Workflow for UV-Vis spectrophotometric titration of opianic acid.

Computational Modeling: A Predictive and Mechanistic Tool

Computational chemistry offers a powerful complementary approach to experimental studies of tautomerism. [9]By employing quantum mechanical calculations, it is possible to predict the relative stabilities of the tautomers, investigate the influence of solvents, and gain insights into the reaction mechanism of the interconversion.

Causality Behind Experimental Choices:

-

Theoretical Model: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)) is a common and reliable choice for studying tautomeric equilibria of organic molecules. [9]* Solvent Modeling: The effect of the solvent is crucial and can be modeled using either implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. [10][11]Explicit models are more computationally expensive but can capture specific solute-solvent interactions like hydrogen bonding more accurately.

-

Thermodynamic Calculations: Frequency calculations are performed to obtain the Gibbs free energies of the tautomers, which are then used to calculate the equilibrium constant.

Self-Validating Computational Workflow:

-

Structure Generation:

-

Build the 3D structures of the open-chain and cyclic tautomers of opianic acid using a molecular modeling software.

-

-

Geometry Optimization:

-

Perform geometry optimization for each tautomer in the gas phase and in the desired solvents using the chosen theoretical model (e.g., DFT).

-

-

Energy Calculation:

-

Calculate the single-point energies and perform frequency calculations on the optimized geometries to obtain the Gibbs free energies (G).

-

-

Equilibrium Constant Calculation:

-

The relative Gibbs free energy (ΔG) between the tautomers is calculated: ΔG = Gcyclic - Gopen.

-

The tautomeric equilibrium constant (KT) is then calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

-

-

Validation:

-

The computational results should be compared with experimental data (e.g., from NMR or UV-Vis) to validate the chosen theoretical model. Discrepancies may indicate the need for a more sophisticated model, such as including explicit solvent molecules.

-

Caption: Workflow for computational analysis of opianic acid tautomerism.

Conclusion

The ring-chain tautomerism of opianic acid is a critical aspect of its chemical identity, with profound implications for its application in drug development and other scientific fields. A thorough understanding of this equilibrium requires a multi-faceted approach, combining the direct observational power of NMR spectroscopy, the sensitivity of UV-Vis spectrophotometry to electronic changes, and the predictive and mechanistic insights from computational modeling. By employing the rigorous, self-validating protocols outlined in this guide, researchers can confidently characterize and quantify the tautomeric behavior of opianic acid, paving the way for a more complete understanding of its properties and function.

References

-

A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (2021). Comptes Rendus Chimie, 24(2), 267-280. [Link]

-

DFT Study on Ring-Chain Isomerism of Semicarbazones. (2023). ECSOC-27. [Link]

-

pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. (2020). The Journal of Physical Chemistry A, 124(8), 1538-1548. [Link]

-

Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. (2004). Magnetic Resonance in Chemistry, 42(10), 875-879. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). Molecules, 26(16), 4992. [Link]

-

Competence Guide - Automated acid dissociation constant determination of organic compounds by coupling of titration and UV/Vis instruments. (2024). ResearchGate. [Link]

-

Quantitative NMR Spectroscopy.docx. (2017). University of Strathclyde. [Link]

-

DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. (2021). Organic & Biomolecular Chemistry, 19(33), 7208-7216. [Link]

-

Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. (2012). Journal of Chemical Information and Modeling, 52(11), 3079-3091. [Link]

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (2012). The Journal of Physical Chemistry A, 116(46), 11474-11483. [Link]

-

pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA). (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 272, 120869. [Link]

-

Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. (2016). Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]

-

Pseudoacid. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. (2015). Journal of New Developments in Chemistry, 2(1). [Link]

-

¹³C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 28, 2026, from [Link]

-

Acidobasic equilibria of inubosin derivatives studied by UV–Vis spectroscopy. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120539. [Link]

-

Spectrophotometric Determination Of The Pka Of Bromothymol Blue. (n.d.). Truman State University ChemLab. Retrieved January 28, 2026, from [Link]

-

Determination of the pKa values of some biologically active and inactive hydroxyquinones. (2004). Journal of the Brazilian Chemical Society, 15(2), 293-298. [Link]

-

U.V. Spectroscopy tchnique for analysis to Acetohydroxamic acid for gastric p sensitive formulation. (2014). Scholars Research Library. [Link]

-

Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. (2018). Journal of Pharmaceutical and Biomedical Analysis, 150, 332-340. [Link]

-

ChemInform Abstract: Ring-Chain Tautomerism, Oxidation, and NO-Reaction of a Sterically Hindered 1,3-Dihydroxyimidazolidine. (2010). ChemInform, 28(21). [Link]

-

Quantitative Nuclear Magnetic Resonance Spectroscopy Based on PULCON Methodology: Application to Quantification of Invaluable Marine Toxin, Okadaic Acid. (2016). Marine Drugs, 14(10), 186. [Link]

-

Determination of the pKa for caffeic acid in mixed solvent using the net analyte signal method and the ab initio theory. (2019). Journal of the Serbian Chemical Society, 84(4), 405-416. [Link]

-

Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. (2014). Journal of Natural Products, 77(8), 1889-1916. [Link]

-

Study of binding energies using DFT methods, vibrational frequencies and solvent effects in the interaction of silver ions with uracil tautomers. (2015). Journal of the Iranian Chemical Society, 12(10), 1779-1789. [Link]

-

GUIDELINE FOR qNMR ANALYSIS. (2019). ENFSI. [Link]

-

Solvent Effects on Relative Stability of Meridine and Its Tautomer: MO Calculations. (1998). Journal of the Chinese Chemical Society, 45(6), 727-730. [Link]

-

DFT study of solvent effects on 3-hydroxy-2-quinoxalinecarboxylic acid tautomers. (2014). Journal of Molecular Modeling, 20(8), 2374. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-Formyl-2,3-dimethoxybenzoic Acid (Opianic Acid)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this in-depth technical guide on 6-Formyl-2,3-dimethoxybenzoic acid, a versatile molecule of significant interest in the realms of organic synthesis and pharmaceutical development. As a Senior Application Scientist, my objective is to provide you not just with a compilation of data, but with a synthesized understanding of this compound, grounded in established scientific principles and practical laboratory applications. This guide is structured to offer a comprehensive overview, from fundamental properties to its role in the synthesis of complex bioactive molecules. We will delve into its nomenclature, chemical characteristics, synthesis, reactivity, and its pivotal role as a precursor in medicinal chemistry. The information presented herein is intended to be a valuable resource for researchers at the bench and professionals in the drug development pipeline, fostering a deeper understanding and enabling further innovation.

Nomenclature and Identification: Establishing a Common Language

In the complex landscape of chemical compounds, precise identification is paramount. 6-Formyl-2,3-dimethoxybenzoic acid is known by several names, which can sometimes lead to confusion. This section aims to clarify its nomenclature and provide key identifiers.

The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 6-formyl-2,3-dimethoxybenzoic acid [1]. This systematic name precisely describes its molecular structure: a benzoic acid with a formyl group (-CHO) at position 6 and two methoxy groups (-OCH3) at positions 2 and 3 relative to the carboxylic acid group.

However, in literature and commercial catalogs, it is frequently referred to by its common name, Opianic acid [2]. This name is historically significant and widely recognized within the scientific community.

Other synonyms that researchers may encounter include:

-

2,3-Dimethoxy-6-formylbenzoic acid[1]

-

5,6-Dimethoxy-2-formylbenzoic acid[1]

-

5,6-Dimethoxyphthalaldehydic acid[1]

-

2-Carboxy-3,4-dimethoxybenzaldehyde[1]

A comprehensive list of synonyms is provided in the table below for easy reference.

Table 1: Synonyms and Identifiers for 6-Formyl-2,3-dimethoxybenzoic acid

| Identifier Type | Identifier |

| IUPAC Name | 6-formyl-2,3-dimethoxybenzoic acid |

| Common Name | Opianic acid |

| CAS Number | 519-05-1 |

| Molecular Formula | C10H10O5 |

| Molecular Weight | 210.18 g/mol |

| InChI Key | HVXXOIGTXJOVON-UHFFFAOYSA-N |

Physicochemical Properties: Understanding the Molecule's Behavior

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate its solubility, stability, and reactivity, thereby influencing experimental design and outcomes.

6-Formyl-2,3-dimethoxybenzoic acid is typically a white to off-white crystalline solid. Its solubility in water is moderate, a characteristic attributed to the presence of the polar carboxylic acid group. It exhibits good solubility in many common organic solvents.

Table 2: Key Physicochemical Properties of 6-Formyl-2,3-dimethoxybenzoic acid

| Property | Value | Source |

| Melting Point | 150 °C | Echemi |

| Boiling Point | 386.3 °C at 760 mmHg | Echemi |

| Density | 1.3 g/cm³ | Echemi |

| Water Solubility | 2.5 g/L at 20 °C | Echemi |

| pKa | Data available in IUPAC Digitized pKa Dataset | PubChem |

The presence of both a carboxylic acid and an aldehyde functional group on the same aromatic ring makes it a bifunctional molecule with unique reactivity, which we will explore in a subsequent section.

Synthesis of 6-Formyl-2,3-dimethoxybenzoic Acid: A Key Precursor

Opianic acid is a crucial intermediate in the synthesis of various complex molecules, most notably the isoquinoline alkaloid noscapine. A reliable and efficient synthesis of opianic acid is therefore of significant interest. While various synthetic routes have been explored, a common approach involves the oxidation of a suitable precursor.

One of the key methods for obtaining opianic acid is through the oxidative cleavage of noscapine itself. In aqueous acidic solutions, the C-C bond connecting the two chiral centers of noscapine can be dissociated to yield cotarnine and opianic acid (6-formyl-2,3-dimethoxybenzoic acid)[2].

A convergent total synthesis of (±)-α-noscapine has been developed, which starts from simple precursors like 2,3-dimethoxybenzoic acid[3]. This highlights the importance of understanding the synthesis of the foundational building blocks.

The following diagram illustrates a generalized synthetic workflow for obtaining opianic acid and its subsequent use.

Caption: Generalized workflow for the synthesis and application of Opianic Acid.

Reactivity and Mechanistic Insights: The Chemistry of a Bifunctional Molecule

The chemical behavior of 6-formyl-2,3-dimethoxybenzoic acid is dictated by the interplay of its carboxylic acid and aldehyde functional groups, as well as the electronic effects of the methoxy substituents on the aromatic ring.

Condensation Reactions

A cornerstone of opianic acid's reactivity is its participation in condensation reactions . In these reactions, two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water[1]. The aldehyde group of opianic acid is particularly susceptible to condensation with various nucleophiles.

For instance, opianic acid can be condensed with substituted phenols in the presence of a strong acid like 85% sulfuric acid. The reaction proceeds with the linkage forming ortho to the hydroxyl group of the phenol[4]. This type of condensation is a critical step in the synthesis of certain anthraquinone derivatives[4].

The general mechanism for such a condensation reaction is depicted below:

Caption: General mechanism of an acid-catalyzed condensation reaction involving Opianic Acid.

Role in Isoquinoline Alkaloid Synthesis

Opianic acid is a fundamental building block in the synthesis of a class of naturally occurring compounds known as isoquinoline alkaloids [5]. These alkaloids exhibit a wide range of biological activities and are of significant interest in drug discovery.

The most prominent example is the synthesis of noscapine , an antitussive and potential anticancer agent[6]. The total synthesis of (±)-α-noscapine has been achieved through the condensation of a 3-trimethylsilyl-meconin derivative with an iodized salt cotarnine derivative, with the synthesis of the meconin component starting from 2,3-dimethoxybenzoic acid, a close relative of opianic acid[3]. The degradation of noscapine in acidic solution also yields opianic acid, demonstrating the inherent structural relationship[2].

The biosynthesis of isoquinoline alkaloids in plants often involves complex enzymatic pathways, with precursors derived from amino acids like tyrosine[7]. The chemical synthesis of these complex molecules often mimics these pathways in a stepwise manner, with opianic acid serving as a key intermediate.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in opianic acid and its derivatives make them attractive starting points for the design and synthesis of novel therapeutic agents. The field of medicinal chemistry often draws inspiration from natural products for the development of new drugs[8].

Precursor for Bioactive Molecules

As established, the primary application of opianic acid in drug development is as a precursor for the synthesis of more complex bioactive molecules, particularly isoquinoline alkaloids[5]. The development of efficient synthetic routes to these alkaloids is an active area of research, driven by their therapeutic potential.

Derivatives and Analogues with Pharmacological Activity

The modification of the opianic acid scaffold can lead to the generation of novel compounds with diverse biological activities. The synthesis and biological evaluation of analogues of known drugs is a common strategy in drug discovery to improve efficacy, reduce toxicity, or alter pharmacokinetic properties[9][10].

While specific studies focusing solely on the pharmacological activities of a wide range of opianic acid derivatives are not extensively documented in the provided search results, the general principles of medicinal chemistry suggest that modifications to the carboxylic acid, aldehyde, and methoxy groups could lead to compounds with interesting biological profiles. For example, derivatives of similar benzoic acids have been investigated for a variety of therapeutic applications[11].

The following diagram illustrates the potential for generating diverse derivatives from the opianic acid core.

Caption: Potential pathways for generating a library of Opianic Acid derivatives.

Safety and Handling: A Researcher's Responsibility

As with any chemical compound, proper safety precautions are essential when handling 6-formyl-2,3-dimethoxybenzoic acid. The available safety data indicates that it should be handled with care in a laboratory setting.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-formyl-2,3-dimethoxybenzoic acid is classified with the following hazards:

-

H315: Causes skin irritation [2]

-

H319: Causes serious eye irritation [2]

-

H335: May cause respiratory irritation [2]

The signal word associated with these hazards is "Warning" [2].

Recommended Handling Procedures

Based on the GHS classifications, the following handling procedures are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Table 3: GHS Precautionary Statements for 6-Formyl-2,3-dimethoxybenzoic acid

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Conclusion and Future Perspectives

6-Formyl-2,3-dimethoxybenzoic acid, or opianic acid, stands as a molecule of considerable utility and potential. Its rich chemistry, characterized by the presence of both an aldehyde and a carboxylic acid function, makes it a versatile synthon in organic chemistry. Its established role as a key precursor in the synthesis of the medicinally important isoquinoline alkaloid noscapine underscores its significance in the pharmaceutical sciences.

For the researcher and drug development professional, a thorough understanding of opianic acid's properties, synthesis, and reactivity is crucial for leveraging its potential. Future research in this area may focus on the development of more efficient and sustainable synthetic routes to opianic acid, further exploration of its reactivity in novel chemical transformations, and the systematic design and synthesis of opianic acid derivatives as potential therapeutic agents for a range of diseases. The foundation of knowledge presented in this guide is intended to serve as a catalyst for such future endeavors, empowering the scientific community to unlock the full potential of this remarkable compound.

References

- WO2016207643A1 - Production of noscapine - Google P

- POLYHYDROXY-METHYLANTHRAQUINONES. IV. CONDENSATION OF OPIANIC ACID WITH SUBSTITUTED PHENOLS. ORIENTATION IN THE PREPARATION OF A. Journal of the American Chemical Society. (URL: Not available)

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. (URL: [Link])

-

Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. PMC - PubMed Central. (URL: [Link])

-

Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. PubMed. (URL: [Link])

-

Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. PMC. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. (URL: [Link])

-

Scheme 2: Noscapine synthesis involving the use of Bischler-Napieralski reaction. ResearchGate. (URL: [Link])

-

Condensation Reactions | Organic Chemistry. YouTube. (URL: [Link])

-

8 precursors essential for biosynthesis of alkaloids. eGPAT. (URL: [Link])

-

A Review of the Pharmacological Characteristics of Vanillic Acid. ResearchGate. (URL: [Link])

-

25.18: Condensation Reactions. Chemistry LibreTexts. (URL: [Link])

-

Noscapine comes of age. PubMed. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. MDPI. (URL: [Link])

- A NEW TOTAL SYNTHESIS OF (±)-α-NOSCAPINE. HETEROCYCLES. (URL: Not available)

-

Synthesis and biological evaluation of analogues of the antibiotic pantocin B. PubMed - NIH. (URL: [Link])

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. (URL: [Link])

-

Organic Chemistry: Condensation Reactions. LabXchange. (URL: [Link])

-

pharmacologically active derivatives: Topics by Science.gov. (URL: [Link])

- EP3033347B1 - Methods for making noscapine and synthesis intermediates thereof - Google P

-

(PDF) Structure-based design, synthesis, and evaluation of the biological activity of novel phosphoroorganic small molecule IAP antagonists. ResearchGate. (URL: [Link])

-

6-Formyl-2,3-dimethoxybenzoic acid | C10H10O5 | CID 68210. PubChem. (URL: [Link])

-

Pharmacological and therapeutic applications of Sinapic acid—an updated review. ResearchGate. (URL: [Link])

-

Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. (URL: [Link])

Sources

- 1. Condensation reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noscapine comes of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. egpat.com [egpat.com]

- 8. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of analogues of the antibiotic pantocin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

The Crucial Role of 2-Formyl-4,5-dimethoxybenzoic Acid in Noscapine Synthesis: A Detailed Guide for Researchers

Introduction: Noscapine and the Significance of a Key Precursor

Noscapine, a phthalideisoquinoline alkaloid naturally found in the opium poppy (Papaver somniferum), has garnered significant attention in the scientific community.[1][2] Initially utilized for its antitussive properties, recent research has unveiled its potential as a microtubule-modulating anticancer agent.[3][4] Unlike many other opium alkaloids, noscapine is non-narcotic and exhibits low toxicity, making it a compelling candidate for further drug development.[5] The chemical synthesis of noscapine is a complex endeavor, hinging on the precise construction of its two core heterocyclic systems: a substituted tetrahydroisoquinoline ring and a phthalide ring. The linkage of these two moieties is paramount to the molecule's bioactivity.